molecular formula C14H15N5O4S B2377707 3-((1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034576-88-8

3-((1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2377707
CAS RN: 2034576-88-8
M. Wt: 349.37
InChI Key: XPRZXKXOXRFZNE-UHFFFAOYSA-N
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Description

3-((1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C14H15N5O4S and its molecular weight is 349.37. The purity is usually 95%.
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Scientific Research Applications

Utility in Heterocyclic Synthesis

  • Enaminonitriles and their Utility : Enaminonitriles serve as pivotal intermediates for synthesizing a broad spectrum of heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives. These compounds have been characterized and studied for their potential applications in pharmaceutical sciences, showcasing their versatility in organic synthesis and drug development (Fadda et al., 2012).

Antibacterial and Antimicrobial Potential

  • Novel Heterocyclic Compounds with Antibacterial Activity : Research aimed at developing new heterocyclic compounds containing a sulfonamido moiety has highlighted their potential as antibacterial agents. These compounds, synthesized through various chemical reactions, have demonstrated significant antibacterial activity, making them candidates for further pharmaceutical research (Azab et al., 2013).

Synthesis and Characterization of Pyridine Derivatives

  • Synthesis of Pyridine and Fused Pyridine Derivatives : The synthesis of pyridine and fused pyridine derivatives, including novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, has been extensively studied. These compounds have been evaluated for their antibacterial and antifungal properties, demonstrating the potential for development into new antimicrobial agents (Elgemeie et al., 2017).

Catalysis and Chemical Reactivity

  • Metal-Free Iodine-Catalyzed Synthesis : A notable advancement in the field is the metal-free iodine-catalyzed synthesis of fully substituted pyrazoles, which includes the formation of various bonds crucial for developing pharmaceuticals. This method features bond-forming efficiency and broad substrate scopes, offering a versatile approach to synthesizing complex heterocyclic compounds (Sun et al., 2015).

Mechanism of Action

Mode of Action

It is hypothesized that the compound might interact with targets other than brd4, potentially interfering with cellular dna damage repair mechanisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its target. Without specific information on the compound’s target and mode of action, it’s difficult to discuss how environmental factors might influence its activity .

properties

IUPAC Name

3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O4S/c1-9-13(10(2)23-18-9)24(20,21)19-6-3-11(8-19)22-14-12(7-15)16-4-5-17-14/h4-5,11H,3,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRZXKXOXRFZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

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